4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester
Brand Name: Vulcanchem
CAS No.: 350047-70-0
VCID: VC7915189
InChI: InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3
SMILES: CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

CAS No.: 350047-70-0

Cat. No.: VC7915189

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester - 350047-70-0

Specification

CAS No. 350047-70-0
Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
IUPAC Name cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate
Standard InChI InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3
Standard InChI Key IZBZZOUEOAFPDF-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3
Canonical SMILES CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3

Introduction

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is a synthetic compound belonging to the category of naphthalene carboxylic acid derivatives. It has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is known for its role as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical protein involved in angiogenesis—the formation of new blood vessels.

Synthesis and Characterization

The synthesis of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester typically involves several chemical steps. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The purity and identity of the synthesized compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Biological Mechanism and Applications

The compound's mechanism of action involves binding to VEGFR-2, disrupting signaling pathways essential for tumor growth and vascularization. This leads to enhanced efficacy of chemotherapy and radiotherapy by inducing apoptosis in cancer cells and modulating gene expression related to tumor progression.

ApplicationDescription
Cancer TreatmentInhibits angiogenesis, enhances chemotherapy and radiotherapy
Medicinal ChemistryPotential drug candidate due to anti-cancer properties

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester. For example, 4-Hydroxy-7-methyl-naphthalene-1-carboxylic acid has a carboxylic acid at the 1-position instead and is less potent against VEGFR-2. The unique combination of functional groups in 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester contributes to its distinct properties compared to these similar compounds.

Compound NameStructure FeaturesUnique Properties
4-Hydroxy-7-methyl-naphthalene-1-carboxylic acidHydroxyl at 4-position, carboxylic acid at 1-positionLess potent against VEGFR-2
6-[4-Hydroxy-3-(1-methyl-cyclohexyl)-phenyl]-naphthalene-2-carboxylic acidAdditional phenolic groupDifferent target interactions
2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acidMethoxy group at 7-positionAltered solubility properties

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